2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Description
Structural Features: This compound is a deuterated analog of the key intermediate in clopidogrel synthesis. It features a tetradeuterated 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridin-5-yl moiety linked via an acetonitrile group. The deuterium substitution at the 3,4,5,6 positions of the phenyl ring is strategically introduced to study isotope effects on metabolism and stability .
Role and Significance:
As a deuterated derivative, it serves as a probe for metabolic studies, leveraging the kinetic isotope effect (KIE) to modulate enzymatic hydrolysis rates. The acetonitrile group acts as a precursor in synthesizing ester derivatives like clopidogrel, a potent antiplatelet drug .
Properties
Molecular Formula |
C15H13ClN2S |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2/i1D,2D,3D,4D |
InChI Key |
JFDVAYOTONCKQN-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C#N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Deuterium Isotope Effect: The tetradeuteration in the phenyl ring is expected to reduce oxidative metabolism by cytochrome P450 enzymes, as C-D bonds resist cleavage more effectively than C-H bonds. In contrast, clopidogrel’s non-deuterated phenyl group undergoes rapid hydrolysis and oxidation, producing its active thiol metabolite within hours .
Synthetic Utility: The deuterated acetonitrile compound is synthesized via deuteration of 2-chlorophenyl precursors, followed by coupling with the thienopyridine moiety. This mirrors clopidogrel intermediate synthesis but requires specialized deuterium sources (e.g., D₂O or deuterated reagents) . Clopidogrel’s synthesis relies on kinetic resolution using L-camphorsulfonic acid to isolate the active (S)-enantiomer, a step that may differ for deuterated analogs due to altered stereoelectronic effects .
Biological Activity :
- While clopidogrel’s antiplatelet activity (IC₅₀ ~50 nM) is well-documented , the deuterated acetonitrile derivative is primarily an intermediate. However, related deuterated compounds like deutetrabenazine demonstrate that deuterium can enhance therapeutic indices by prolonging half-lives without altering target affinity .
Physical and Formulation Properties :
- Clopidogrel’s polymorphs (Forms I and II) and salts (e.g., bisulfate, camsylate) are critical for stability and bioavailability . The deuterated analog may exhibit distinct crystallization behaviors due to deuterium’s mass difference, necessitating tailored formulation strategies.
Contradictions and Limitations :
- While clopidogrel’s efficacy is proven , the deuterated analog’s pharmacological relevance remains speculative without in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
